molecular formula C14H15ClN2O4S B15097195 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl](2-chloro(3-pyridyl))amine

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](2-chloro(3-pyridyl))amine

Cat. No.: B15097195
M. Wt: 342.8 g/mol
InChI Key: QAFFVPKNEQBKAI-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonyl group attached to a dimethoxy-methylphenyl ring and a chloro-pyridyl amine group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the 2,5-dimethoxy-4-methylphenyl sulfonyl chloride. This intermediate is then reacted with 2-chloro-3-pyridylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

(2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the chloro-pyridyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethoxy-4-methylphenyl)sulfonylsulfane
  • (2,5-Dimethoxy-4-methylphenyl)sulfonylamine

Uniqueness

(2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine is unique due to the presence of both the sulfonyl and chloro-pyridyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H15ClN2O4S/c1-9-7-12(21-3)13(8-11(9)20-2)22(18,19)17-10-5-4-6-16-14(10)15/h4-8,17H,1-3H3

InChI Key

QAFFVPKNEQBKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=C(N=CC=C2)Cl)OC

Origin of Product

United States

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